molecular formula C17H15ClN4O B4338710 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHYL-2-PYRIDYL)BENZAMIDE

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHYL-2-PYRIDYL)BENZAMIDE

Cat. No.: B4338710
M. Wt: 326.8 g/mol
InChI Key: XANFXCFJXVLBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHYL-2-PYRIDYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 4-chloro-1H-pyrazol-1-yl group and a 6-methyl-2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHYL-2-PYRIDYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 4-chloro-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Pyrazole Ring to Benzamide: The 4-chloro-1H-pyrazole is then reacted with a benzoyl chloride derivative to form the benzamide linkage. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Introduction of the Pyridine Group: Finally, the 6-methyl-2-pyridinyl group is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHYL-2-PYRIDYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrazole ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHYL-2-PYRIDYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHYL-2-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile: Similar structure with a pyrazole ring and benzamide core.

    Imidazole Derivatives: Compounds containing imidazole rings with similar biological activities.

Uniqueness

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(6-METHYL-2-PYRIDYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring, benzamide core, and pyridine group makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-4-2-7-16(20-12)21-17(23)14-6-3-5-13(8-14)10-22-11-15(18)9-19-22/h2-9,11H,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANFXCFJXVLBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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